molecular formula C10H19FN2O2 B109435 Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate CAS No. 907544-17-6

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Cat. No. B109435
M. Wt: 218.27 g/mol
InChI Key: ZQRYPCAUVKVMLZ-SFYZADRCSA-N
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Description

“Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

There is no specific information available about the synthesis of “Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate”. However, tert-butyl groups are commonly used in chemical transformations3.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information about the molecular structure of "Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate"45.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate”. However, tert-butyl groups are known to exhibit unique reactivity patterns in chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, density, boiling point, and more. For “Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate”, I couldn’t find specific information about its physical and chemical properties42.


Scientific Research Applications

  • Synthesis and Reactivity : Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate and its derivatives exhibit significant potential in the field of stereoselective synthesis. For example, Boev et al. (2015) demonstrated the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride and subsequent processing (Boev et al., 2015).

  • Synthesis of α-Amino Acid Esters : The compound has been used in the synthesis of α-amino acid esters, as shown by Palomo et al. (1997). Their work involved transforming β-lactams derived from tert-leucine amino acids into α-amino acid N-carboxy anhydrides (Palomo et al., 1997).

  • Antibacterial Agent Synthesis : Bouzard et al. (1989) synthesized a range of 1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives, demonstrating potent in vitro and in vivo antibacterial activities, which highlights the compound's relevance in medicinal chemistry (Bouzard et al., 1989).

  • Intermediate in Biologically Active Compounds : Zhao et al. (2017) discussed the synthesis of a tert-butyl amino-methoxyphenyl carbamate, an important intermediate in various biologically active compounds like omisertinib (Zhao et al., 2017).

  • Dynamic Kinetic Resolution : Kubo et al. (1997) utilized tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a structurally related compound, in dynamic kinetic resolution processes, indicating the broader applicability of such compounds in stereochemistry (Kubo et al., 1997).

  • Protection of Amino Acids : Loffet et al. (1989) employed tert-butyl fluorocarbonate for synthesizing tert-butyl esters of N-protected amino acids, underlining the compound's role in protecting group chemistry (Loffet et al., 1989).

Safety And Hazards

Safety and hazard information for a compound includes details about its potential risks and precautions for handling. Unfortunately, I couldn’t find specific safety and hazard information for "Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate"8.


Future Directions

The future directions for research on a compound can include potential applications, areas for further study, and more. However, I couldn’t find specific information about the future directions for “Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate”.


Please note that this analysis is based on the information currently available, and further research may provide more insights into this compound.


properties

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164106
Record name 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

CAS RN

907544-17-6, 577691-56-6
Record name 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907544-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Nakajima, T Inoue, K Nakai, K Mukoyoshi… - Bioorganic & Medicinal …, 2015 - Elsevier
Janus kinases (JAKs) regulate various inflammatory and immune responses and are targets for the treatment of inflammatory and immune diseases. As a novel class of …
Number of citations: 22 www.sciencedirect.com
GS Basarab, PJ Hill, CE Garner, K Hull, O Green… - pstorage-acs-6854636.s3 …
Crystal structure of AZD5099. Colorless plate crystals of AZD5099 (anhydrous form) were obtained by evaporation of the isopropyl alcohol solution. The diffraction data were collected at …
中島豊, ナカジマユタカ - 2018 - toyaku.repo.nii.ac.jp
臓器移植は, 機能不全に陥った臓器を他者の健康な臓器に置き換える医療である. 臓器移植時には, 移植された臓器が非自己として認識されることにより拒絶反応が引き起こされるため, 免疫抑制…
Number of citations: 4 toyaku.repo.nii.ac.jp

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